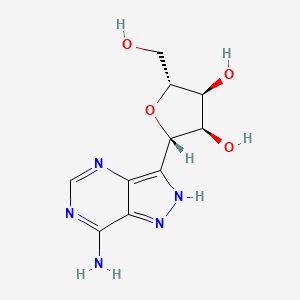

formycin A

概要

説明

フォルミシンは、C-ヌクレオシド類に属する天然化合物です。 それは最初に細菌Nocardia interformaから、そして後に様々なStreptomyces種から単離されました . フォルミシンは、他のヌクレオシドに見られる一般的な炭素-窒素結合ではなく、炭素-炭素結合を介して糖部分にヌクレオ塩基が結合しているというユニークな構造で知られています . この構造的特徴により、フォルミシンは顕著な安定性とユニークな生物学的特性を獲得しています。

2. 製法

合成経路と反応条件: フォルミシンは、ピラゾール環の形成とそれに続くグリコシル化を含む一連の化学反応によって合成できます . 主要なステップは次のとおりです。

- 適切な前駆体からのピラゾール環の形成。

- C-ヌクレオシド結合を形成する、糖部分によるピラゾール環のグリコシル化。

- 最終生成物の精製と単離。

工業生産方法: フォルミシンの工業生産には、遺伝子組み換えされたStreptomyces株を用いた発酵プロセスが含まれます . これらの株は、温度、pH、栄養供給など、制御された発酵条件によってフォルミシンの高収率を達成するように最適化されています。

準備方法

Synthetic Routes and Reaction Conditions: Formycin can be synthesized through a series of chemical reactions involving the formation of the pyrazole ring and subsequent glycosylation . The key steps include:

- Formation of the pyrazole ring from appropriate precursors.

- Glycosylation of the pyrazole ring with a sugar moiety to form the C-nucleoside bond.

- Purification and isolation of the final product.

Industrial Production Methods: Industrial production of formycin involves fermentation processes using genetically engineered strains of Streptomyces . These strains are optimized to produce high yields of formycin through controlled fermentation conditions, including temperature, pH, and nutrient supply.

化学反応の分析

Chemical Reactions and Transformations

The enzymes ForA and ForB convert formycin B 5′-monophosphate into formycin A 5′-monophosphate, using amination chemistry similar to that used in the synthesis of AMP from IMP in purine biosynthesis .

Role of ForT Enzyme

The enzyme ForT plays a key role in forming a carbon-carbon (C-C) bond in formycin . Scientists may be able to re-engineer ForT’s structure to accept a greater range of substrates and produce compounds that could form the basis of new antiviral drugs .

Gene Deletion Experiments

In-frame deletion experiments were conducted on the forC, forH, forU, forF, forT, and forL genes of S. kaniharaensis SF-557 . Except for the Δ forC and Δ forL mutants, this compound production from all other gene deletion mutants was either abolished or significantly suppressed. These results are consistent with the for cluster being responsible for this compound biosynthesis .

This compound as an Inhibitor

This compound is a C-nucleoside that inhibits the E. coli enzyme purine nucleoside phosphorylase (PNP) . It has also been shown to inhibit 5′-Methylthioadenosine/S-adenosylhomocysteine (MTA/AdoHcy) nucleosidase, an enzyme important in the recycling of methionine .

Precursor relationships

Formycin B is a precursor of this compound . Formycin B 5′-monophosphate is also the precursor of oxoformycin B .

科学的研究の応用

Chemical Properties and Structure

Formycin A is characterized by a C-glycosidic linkage between the ribosyl moiety and a pyrazolopyrimidine base. It is an isomer of adenosine, exhibiting unique structural properties that contribute to its biological activities. The compound's mechanism of action involves the inhibition of adenosine-utilizing enzymes, such as purine nucleoside phosphorylase and adenosine kinase, which are crucial in purine metabolism .

Antiviral Applications

1. Inhibition of Human Immunodeficiency Virus Type 1 (HIV-1)

this compound has demonstrated potent inhibitory effects against HIV-1, with an effective concentration (EC50) of approximately 10 µM. Its mechanism involves interference with viral replication processes, making it a candidate for further development in HIV treatment .

2. Activity Against Influenza Virus

Research indicates that this compound also exhibits antiviral activity against influenza virus A. This broad-spectrum antiviral potential positions this compound as a valuable compound in the search for new antiviral agents .

Anticancer Properties

1. Selective Cytotoxicity in Prostate Cancer

Recent studies have shown that this compound selectively induces cell death in castration-resistant prostate cancer (CRPC) cells while sparing normal prostate cells. This selectivity is attributed to the upregulation of death receptor 5, suggesting its potential as a targeted therapy for advanced prostate cancer .

2. Effects on Other Cancer Types

this compound has also been investigated for its cytotoxic effects on various cancer cell lines, indicating its broad applicability in oncology. The ability to induce apoptosis in cancer cells presents opportunities for developing novel cancer therapies .

Molecular Biology Applications

1. RNA Synthesis Studies

this compound has been utilized in studies investigating RNA synthesis mechanisms. For instance, it was employed in organ culture experiments involving silkworm silk glands to analyze tRNA precursor processing . This application highlights its role as a research tool in understanding RNA biology.

2. Biosynthetic Pathway Elucidation

The biosynthesis of this compound has been studied extensively to understand the genetic and enzymatic pathways involved. The identification of the biosynthetic gene cluster from Streptomyces kaniharaensis has provided insights into the assembly of this unique C-nucleoside antibiotic . Such knowledge can facilitate the engineering of microbial strains for enhanced production of this compound and its analogs.

Comparative Data Table

| Application Area | Specific Use | Mechanism/Effect |

|---|---|---|

| Antiviral | HIV-1 Inhibition | Inhibits viral replication; EC50 ~ 10 µM |

| Influenza Virus | Broad-spectrum antiviral activity | |

| Anticancer | Prostate Cancer | Selective cytotoxicity; upregulates death receptor 5 |

| Other Cancer Types | Induces apoptosis across various cancer cell lines | |

| Molecular Biology | RNA Synthesis Studies | Analyzes tRNA processing |

| Biosynthetic Pathway Studies | Identifies genetic pathways for antibiotic production |

作用機序

フォルミシンは、天然ヌクレオシドを模倣し、核酸合成を阻害することで作用を発揮します . それは、ヌクレオシドホスホリラーゼやキナーゼなどの、ヌクレオシド代謝に関与する酵素を標的にします . これらの酵素を阻害することにより、フォルミシンはDNAとRNAの合成を阻害し、細胞の増殖と増殖を抑制します .

6. 類似の化合物との比較

フォルミシンは、その安定性と生物学的活性のために、C-ヌクレオシドの中でもユニークな存在です . 類似の化合物には次のものがあります。

ピラゾフリン: 抗ウイルス作用で知られる、ピラゾール環を持つ別のC-ヌクレオシド.

チアゾフリン: 抗腫瘍剤として使用される、チアゾール環を持つC-ヌクレオシド.

リバビリン: 広範囲の抗ウイルス活性を示す合成ヌクレオシド.

これらの化合物と比較して、フォルミシンは安定性と生物学的活性のユニークな組み合わせを示し、研究および治療上の用途にとって貴重な化合物となっています .

類似化合物との比較

Formycin is unique among C-nucleosides due to its stability and biological activity . Similar compounds include:

Pyrazofurin: Another C-nucleoside with a pyrazole ring, known for its antiviral properties.

Tiazofurin: A C-nucleoside with a thiazole ring, used as an antineoplastic agent.

Ribavirin: A synthetic nucleoside with broad-spectrum antiviral activity.

Compared to these compounds, formycin exhibits a unique combination of stability and biological activity, making it a valuable compound for research and therapeutic applications .

生物活性

Formycin A is a naturally occurring purine nucleoside antibiotic that has garnered significant attention due to its diverse biological activities, particularly its antiviral, antibacterial, and antitumor properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by recent research findings, data tables, and case studies.

Structure and Biosynthesis

This compound features a unique C-glycosidic linkage between the ribosyl moiety and a pyrazolopyrimidine base, which contributes to its biological activity. The biosynthetic pathway of this compound has been elucidated through genomic studies of Streptomyces kaniharaensis, revealing a complex gene cluster responsible for its production. Key enzymes involved include those that convert precursor molecules into the active form of this compound, highlighting the interplay between primary and secondary metabolic pathways in its biosynthesis .

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme | Function |

|---|---|

| ForA | Catalyzes conversion of formycin B 5’-phosphate to this compound 5’-phosphate |

| ForB | Involved in the formation of the C-glycosidic bond |

| PurH | Links purine biosynthesis with formycin production |

Antiviral Properties

This compound exhibits potent antiviral activity against various viruses, including influenza virus types A and B, poliovirus, and vaccinia virus. The mechanism of action involves incorporation into viral RNA, disrupting viral replication processes. Notably, this compound has demonstrated an IC50 value of approximately 37.3 nM against influenza virus strains, indicating strong antiviral efficacy .

Antitumor Activity

Research indicates that this compound possesses significant antitumor properties. It has been shown to inhibit the growth of Ehrlich carcinoma cells in vitro and in vivo. The compound's ability to interfere with nucleic acid synthesis in cancer cells underlies its potential as an anticancer agent .

Antibacterial and Antiparasitic Effects

In addition to its antiviral and antitumor activities, this compound has demonstrated antibacterial effects against various pathogens. Its mechanism includes inhibition of purine nucleoside phosphorylase (PNP), which is crucial for nucleotide metabolism in bacteria. This inhibition leads to an accumulation of toxic metabolites within bacterial cells .

Table 2: Biological Activity Summary of this compound

| Activity Type | Target Organism/Cell Line | IC50 (nM) | Reference |

|---|---|---|---|

| Antiviral | Influenza Virus (A/WSN/33) | 37.3 | |

| Antitumor | Ehrlich Carcinoma | N/A | |

| Antibacterial | Various Bacterial Strains | N/A | |

| Antiparasitic | Leishmania spp. | N/A |

Case Study 1: Antiviral Efficacy Against Influenza

In a study conducted by Ishida et al., this compound was tested against several strains of influenza virus. The results indicated that it effectively inhibited viral propagation with minimal cytotoxicity towards host cells (MDCK cell line). The study highlighted the potential for developing this compound derivatives as antiviral agents against seasonal and pandemic influenza .

Case Study 2: Antitumor Activity in Animal Models

Hamao Umezawa's research on the antitumor effects of formycin revealed that treatment with formycin significantly reduced tumor size in mice models bearing Ehrlich carcinoma. This study provided insights into dosage optimization and the compound's pharmacokinetics, paving the way for clinical trials .

特性

IUPAC Name |

(2S,3R,4S,5R)-2-(7-amino-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4/c11-10-6-4(12-2-13-10)5(14-15-6)9-8(18)7(17)3(1-16)19-9/h2-3,7-9,16-18H,1H2,(H,14,15)(H2,11,12,13)/t3-,7-,8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBHMEHLJSZMEMI-KSYZLYKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(NN=C2C(=N1)N)C3C(C(C(O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(NN=C2C(=N1)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20863937 | |

| Record name | Formycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20863937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6742-12-7 | |

| Record name | Formycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6742-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006742127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02281 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Formycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20863937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6742-12-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。